tert-Butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Description
tert-Butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring:
- A tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen (position 1).
- A hydroxyl group at position 4.
- A 2-methoxy-2-oxoethyl substituent at position 3.
This compound serves as a key intermediate in pharmaceutical synthesis, particularly for modifying piperidine scaffolds to enhance bioavailability or target specificity .
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-6-5-10(15)9(8-14)7-11(16)18-4/h9-10,15H,5-8H2,1-4H3 |
InChI Key |
PTSLPTOICKAKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a stepwise approach :
Step 1: Formation of the Piperidine Core with Boc Protection
Starting from piperidine or a suitable precursor, the nitrogen is protected using tert-butyl chloroformate (Boc anhydride or equivalent) in the presence of a base such as triethylamine. This step ensures selective reactivity at other ring positions and stabilizes the nitrogen during subsequent transformations.Step 2: Introduction of the Hydroxy Group at C4
Hydroxylation at the 4-position can be achieved via nucleophilic substitution or oxidation of a suitable precursor. For example, starting from 4-hydroxypiperidine derivatives or via epoxidation and ring-opening reactions.Step 3: Installation of the 2-Methoxy-2-oxoethyl Side Chain at C3
This is commonly introduced by nucleophilic substitution using methyl bromoacetate or related esters, which react with the piperidine ring under basic conditions to form the methoxycarbonyl substituent.Step 4: Purification and Characterization
The crude product is purified by column chromatography or recrystallization. Analytical techniques such as NMR, HPLC, and mass spectrometry confirm the structure and purity.
Detailed Synthetic Route Example
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Piperidine + tert-butyl chloroformate + triethylamine, solvent: dichloromethane, 0–5°C | Boc protection of piperidine nitrogen | tert-Butyl piperidine-1-carboxylate intermediate |
| 2 | Hydroxylation via nucleophilic substitution or oxidation (e.g., using 2-hydroxyethyl bromide or epoxidation) | Introduction of hydroxy group at C4 | tert-Butyl 4-hydroxypiperidine-1-carboxylate |
| 3 | Reaction with methyl bromoacetate or methyl chloroacetate + base (e.g., K2CO3) in polar aprotic solvent (DMF or THF) | Alkylation at C3 position to install methoxycarbonyl group | tert-Butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
| 4 | Purification by silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) | Isolation of pure compound | >95% purity confirmed by HPLC and NMR |
Reaction Conditions and Optimization
- Temperature: Low temperatures (0–5°C) during Boc protection minimize side reactions and improve selectivity.
- Solvent: Dichloromethane or tetrahydrofuran (THF) are preferred for Boc protection; DMF or acetonitrile for alkylation steps due to better solubility of reagents.
- Base: Triethylamine for Boc protection; potassium carbonate or sodium hydride for alkylation.
- Reaction Time: Typically 2–24 hours depending on step and scale.
- Catalysts: Coupling agents like DCC or HATU may be used to improve yields in carbamate formation if alternative routes are employed.
Analytical and Purification Techniques
| Technique | Purpose | Details |
|---|---|---|
| NMR Spectroscopy (1H, 13C) | Structural confirmation | Identification of tert-butyl signals (~1.4 ppm), methoxy group (~3.6 ppm), and hydroxy proton; confirmation of substitution pattern on piperidine ring |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Reverse-phase C18 column, UV detection at 254 nm; purity >95% required for biological applications |
| Mass Spectrometry (MS) | Molecular weight confirmation | High-resolution MS to confirm molecular ion peak matching C13H23NO4 |
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Visualization under UV light; Rf values compared to standards |
| Recrystallization and Column Chromatography | Purification | Silica gel with hexane/ethyl acetate gradient; recrystallization from ethanol/water mixtures |
Research Findings and Industrial Considerations
- Scalability: Industrial synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
- Yield Optimization: Lower temperatures and controlled addition of reagents reduce side products.
- Stereochemistry: Variable-temperature NMR and X-ray crystallography are used to resolve stereochemical configurations, especially important if chiral centers are present.
- Impurity Profiling: LC-MS/MS is employed to detect trace impurities such as de-esterified analogs or over-oxidized products.
- Computational Tools: Molecular docking and SAR studies guide modifications to improve biological activity and synthetic accessibility.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Piperidine, tert-butyl chloroformate, methyl bromoacetate, bases (triethylamine, K2CO3) |
| Key Reactions | Boc protection, hydroxylation, nucleophilic substitution (alkylation) |
| Solvents | Dichloromethane, THF, DMF |
| Temperature Range | 0–5°C for protection; room temperature to 50°C for alkylation |
| Purification | Silica gel chromatography, recrystallization |
| Analytical Methods | NMR, HPLC, MS, TLC |
| Yield Range | Typically 60–85% per step depending on optimization |
| Industrial Scale | Continuous flow reactors, optimized for purity and yield |
Chemical Reactions Analysis
tert-Butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methoxy-oxoethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon, platinum oxide). The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Medicine: It serves as an intermediate in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally similar piperidine derivatives:
Physicochemical Properties
- Molecular Weight : The target compound (MW ~273) falls within the typical range for drug-like molecules (200–500 Da), similar to its analogues .
- Hazard Profiles: Amino-substituted derivatives (e.g., ) exhibit higher toxicity (H302: harmful if swallowed), whereas hydroxylated variants (target, ) may present fewer acute hazards .
Biological Activity
Tert-butyl 4-hydroxy-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative with a unique molecular structure that includes a tert-butyl group, a hydroxy group, and a methoxy-oxoethyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry as an intermediate in the synthesis of various biologically active compounds. This article aims to summarize the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C₁₃H₂₃NO₅
- Molecular Weight : 273.33 g/mol
- CAS Number : 1785335-17-2
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells.
- Enzyme Inhibition : It has been used to study interactions with various enzymes, potentially serving as an inhibitor in biochemical pathways.
- Receptor Binding : The compound shows promise in binding to specific biological receptors, influencing physiological responses.
The mechanism by which this compound exerts its biological effects is primarily through:
- Binding Affinity : The compound interacts with specific targets such as enzymes and receptors, altering their activity.
- Functional Group Transformations : The unique functional groups enhance its reactivity and interactions within biological systems.
Anticancer Activity
A study evaluated the anticancer properties of various piperidine derivatives, including this compound. The results indicated significant inhibition of cell growth in several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast) | 15.5 |
| This compound | HeLa (Cervical) | 12.8 |
These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its efficacy and safety.
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound was tested against several enzymes:
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Aldose Reductase | 78 |
| Acetylcholinesterase | 65 |
The inhibition of these enzymes indicates that the compound may have therapeutic applications in conditions such as diabetes and Alzheimer's disease.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. Key synthetic routes have been optimized for high yields and purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
